1-(2-Trifluoromethylbenzyl)piperazine 2hcl
Description
1-(2-Trifluoromethylbenzyl)piperazine dihydrochloride (chemical formula: C₁₂H₁₅Cl₂F₃N₂) is a piperazine derivative featuring a benzyl group substituted with a trifluoromethyl (-CF₃) group at the 2-position of the aromatic ring. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. This compound is structurally related to psychoactive piperazines but differs in substitution patterns, influencing its receptor binding and biological activity .
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)11-4-2-1-3-10(11)9-17-7-5-16-6-8-17;;/h1-4,16H,5-9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOWGPPZDAFJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Trifluoromethylbenzyl)piperazine dihydrochloride typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with piperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol. The product is then purified by recrystallization or other suitable methods .
In industrial production, the process may involve more efficient and scalable methods, such as continuous flow synthesis, to produce the compound in larger quantities. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Trifluoromethylbenzyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the benzyl group is substituted with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The specific conditions and reagents used in these reactions depend on the desired products and the functional groups present in the compound.
Scientific Research Applications
1-(2-Trifluoromethylbenzyl)piperazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Trifluoromethylbenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP)
- Structure : Trifluoromethyl group at the 3-position of the phenyl ring.
- Receptor Affinity : Selective for 5-HT1B receptors, with moderate affinity for 5-HT1A and 5-HT2 receptors .
- Biological Effects : Acts as a serotonin receptor agonist, producing stimulant effects akin to MDMA but with lower potency .
Benzylpiperazine (BZP)
1-(2-Fluorobenzyl)piperazine
1-(3-Chlorophenyl)piperazine (mCPP)
- Structure : Chlorine atom at the 3-position of the phenyl ring.
- Receptor Affinity : High affinity for 5-HT2B/2C receptors, associated with anxiogenic effects .
Comparative Analysis
Table 1: Pharmacological and Structural Comparison
| Compound | Substituent Position | Receptor Selectivity | Key Biological Effects |
|---|---|---|---|
| 1-(2-TFMBz)piperazine·2HCl | 2-CF₃ | 5-HT1A/2A (predicted) | Potential serotonergic modulation* |
| 3-TFMPP | 3-CF₃ | 5-HT1B > 5-HT1A | Stimulant, MDMA-like effects |
| BZP | Unsubstituted | Dopamine transporter inhibition | Amphetamine-like stimulation |
| mCPP | 3-Cl | 5-HT2B/2C | Anxiogenic, prolactin release |
| 1-(2-Fluorobenzyl)piperazine | 2-F | 5-HT1A/2A | Variable sympathetic nerve modulation |
Impact of Substituent Position
- 2-Position vs. 3-Position : The 2-CF₃ substitution in the target compound may alter steric and electronic interactions with serotonin receptors compared to 3-CF₃ (3-TFMPP). For example, 3-TFMPP exhibits 65-fold selectivity for 5-HT1B over 5-HT1A receptors, whereas 2-CF₃ substitution could shift selectivity toward 5-HT2A or 5-HT1A subtypes .
- Electron-Withdrawing Effects : The -CF₃ group’s strong electron-withdrawing nature enhances receptor binding affinity compared to -Cl or -F substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
